molecular formula C21H19N5O3 B2757466 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-90-0

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2757466
CAS No.: 483995-90-0
M. Wt: 389.415
InChI Key: MGYOOUMHMSZKPF-UHFFFAOYSA-N
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Description

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy-methoxyphenyl group, a naphthyl group, and a tetrazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the tetrazolyl group under specific reaction conditions, such as the use of azide reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of the naphthyl group, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other compounds with similar functional groups .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-29-19-12-13(9-10-18(19)27)11-16(20-23-25-26-24-20)21(28)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-10,12,16,27H,11H2,1H3,(H,22,28)(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOOUMHMSZKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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